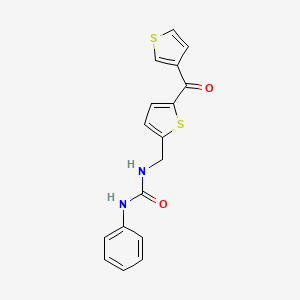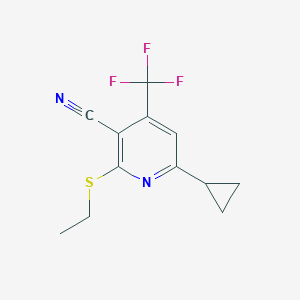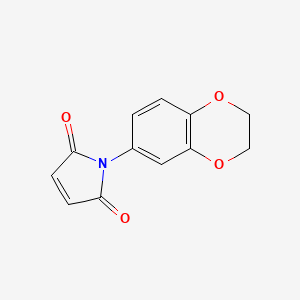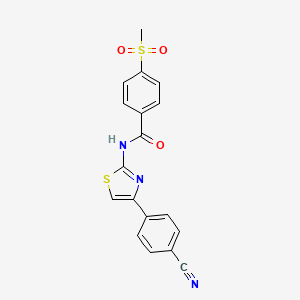![molecular formula C23H15Cl2NO3 B2365053 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 923193-01-5](/img/structure/B2365053.png)
2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CB-13 and belongs to the class of synthetic cannabinoids. CB-13 has been found to have a high affinity for the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are expressed in the central nervous system and peripheral tissues. In
Scientific Research Applications
Synthesis and Antimicrobial Properties
Research has focused on synthesizing novel compounds with benzofuran moieties for antimicrobial screening. For instance, Idrees et al. (2020) synthesized a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives with excellent yields. These compounds were screened for in vitro antibacterial activity against pathogens like S. aureus and E. coli, showing different degrees of effectiveness at various concentrations (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antituberculosis Studies
A significant aspect of research on benzofuran derivatives involves their potential antituberculosis activity. Thorat et al. (2016) synthesized 1-benzofuran-2-carbohydrazide and evaluated its efficacy against tuberculosis, highlighting the medicinal relevance of benzofuran derivatives in combating TB (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016).
Anticonvulsant Agent Design
Investigations into benzofuran-acetamide scaffolds have revealed their potential as anticonvulsant agents. Shakya et al. (2016) synthesized a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives. These compounds were evaluated for anticonvulsant activity using the maximal electroshock induced seizures model in mice, indicating a promising avenue for novel anticonvulsant drug development (Shakya, Kamal, Balaramnavar, Bardaweel, Naik, Saxena, & Siddiqui, 2016).
β-Amyloid Aggregation Inhibition
Benzofuran derivatives have been synthesized for their potential in inhibiting β-amyloid aggregation, a key factor in Alzheimer's disease progression. Choi et al. (2003) described an efficient synthesis of a potent β-amyloid aggregation inhibitor, demonstrating the utility of benzofuran derivatives in neurodegenerative disease research (Choi, Seo, Son, & Kang, 2003).
Anticancer Activity
The benzofuran scaffold has been investigated for its anticancer properties. El-Zahar et al. (2011) synthesized a series of (benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl) pyrimidine derivatives and conducted a molecular docking study as thymidylate synthase inhibitors. Additionally, in vitro anticancer evaluation against the HEPG2 cell line revealed promising results for some derivatives (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
properties
IUPAC Name |
2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)25)10-11-20(18)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVWJLRWJTUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)
![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)
![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)


![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2364984.png)

![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride](/img/structure/B2364990.png)
![3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2364991.png)
